Metalli post-transizione cloruri

Post-transition metal chlorides are a diverse class of inorganic compounds featuring elements from the third and lower groups of the periodic table, which do not belong to the traditional transition metals. These include elements such as aluminum (Al), gallium (Ga), indium (In), tin (Sn), lead (Pb), bismuth (Bi), and their heavier homologs in other periods. Post-transition metal chlorides exhibit a wide range of physical and chemical properties due to the varying electronegativity, atomic size, and electronic configurations of these elements.

Aluminum chloride (AlCl₃) is one of the most common examples, widely used as an intermediate in organic synthesis and as a catalyst in various reactions. Gallium(III) chloride (GaCl₃), another notable member, finds applications in semiconductor manufacturing due to its high purity requirements. In contrast, tin(II) chloride (SnCl₂) is often employed as a reducing agent and in the production of tin compounds for coatings and plating processes.

The properties of these chlorides can vary significantly depending on their anion content, crystalline structure, and the presence of water or other ligands. They are often used in industrial processes such as catalysts, surface treatments, and in the synthesis of various organic and inorganic compounds. Due to their versatility, post-transition metal chlorides play a crucial role in diverse fields including electronics, materials science, and pharmaceuticals.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

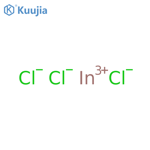

|

Indium chloride | 13465-11-7 | Cl2In |

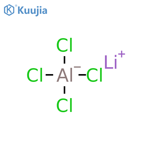

|

Aluminum chloride hexahydrate | 7784-13-6 | AlCl3.6(H2O) |

|

Gallate(1-),tetrachloro-, gallium(1+) (1:1), (T-4)- | 24597-12-4 | C21H3Cl12GaO15 |

|

Lead Dichloride | 7758-95-4 | Cl2Pb |

|

Indium(I) chloride | 13465-10-6 | ClH2In |

|

gallium(ii) chloride | 13498-12-9 | Ga+2.2[Cl-] |

|

Aluminate(1-),tetrachloro-, potassium, (T-4)- (9CI) | 13821-13-1 | AlCl4-.K+ |

|

Indiumtrichloride | 12672-70-7 | In+3.3[Cl-] |

|

Lithium tetrachloroaluminate | 14024-11-4 | AlCl4Li |

|

Aluminum Titanium Chloride | 12003-13-3 | AlClH4Ti |

Letteratura correlata

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

Fornitori consigliati

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati